molecular formula C16H16N2O B8380542 6-methyl-2-(4-methylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one

6-methyl-2-(4-methylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8380542
M. Wt: 252.31 g/mol
InChI Key: OIICQMGAANLPQL-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one (I-69f: 2 g, 12.422 mmol) was reacted with 3-iodo-4-methyl-pyridine (2.72 g, 12.422 mmol), 1,4-dioxane (70 mL), copper iodide (236 mg, 1.2422 mmol), trans-N,N′-dimethyl-cyclohexyl-1, 2-diamine (530 mg, 3.727 mmol) and potassium phosphate (6.58 g, 31.055 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% methanol in DCM) afforded 1 g of the product (31.8% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
[Compound]
Name
2-diamine
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
236 mg
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
31.8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH2:6][CH2:5]2.I[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[CH3:20].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[N:7]([C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[CH3:20])[CH2:6][CH2:5]2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C=C2CCNC(C2=CC1)=O
Name
Quantity
2.72 g
Type
reactant
Smiles
IC=1C=NC=CC1C
Name
2-diamine
Quantity
530 mg
Type
reactant
Smiles
Name
Quantity
6.58 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
236 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% methanol in DCM)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2CCN(C(C2=CC1)=O)C=1C=NC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 31.8%
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.